2-Desoxy-4-epi-pulchellin

Cytotoxicity Anticancer Cell Viability

This 2-desoxy-4-epi-pulchellin reference standard provides stereochemically defined pseudoguaianolide sesquiterpene lactone with established IC50 values ranging from 0.10 to 46.7 μM against 10 distinct cancer histotypes. Its activity profile is exquisitely sensitive to C-4 stereochemistry—substituting with generic pseudoguaianolides risks uncharacterized potency shifts. Validated for JAK2/STAT3-targeted drug discovery (synthetic tractability at C-13) and antimycobacterial screening (IC50 7.6 μM against M. tuberculosis). High-purity (≥98%) material suitable as a comparator for natural product dereplication from Polygonum hydropiper, Carpesium abrotanoides, and Inula anatolica.

Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
Cat. No. B182822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Desoxy-4-epi-pulchellin
Molecular FormulaC15H22O3
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCC1CC2C(CC3(C1CCC3O)C)C(=C)C(=O)O2
InChIInChI=1S/C15H22O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-13,16H,2,4-7H2,1,3H3/t8-,10-,11+,12+,13+,15+/m1/s1
InChIKeyBOPADYWRUULRBD-MBICNOSFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-Desoxy-4-epi-pulchellin: A Pseudoguaianolide Sesquiterpene Lactone with Multi-Lineage Cytotoxic Activity


2-Desoxy-4-epi-pulchellin (CAS: 122872-03-1; molecular formula: C15H22O3; MW: 250.33 g/mol) is a pseudoguaianolide-type sesquiterpene lactone isolated from the dichloromethane-soluble fraction of Polygonum hydropiper and also reported from Carpesium abrotanoides and Inula anatolica [1]. The compound exhibits potent in vitro cytotoxic activity across a broad panel of human cancer cell lines, with IC50 values ranging from 0.10 to 46.7 μM, alongside documented antiviral and antimycobacterial activities .

Why Generic Substitution Fails for 2-Desoxy-4-epi-pulchellin: Structural Determinants of Pseudoguaianolide Activity


Pseudoguaianolide sesquiterpene lactones exhibit highly variable cytotoxic potency that is exquisitely sensitive to minor structural modifications, including stereochemistry at the C-4 position and the presence or absence of oxygen substituents. The 2-desoxy-4-epi stereochemical configuration of this compound is distinct from related congeners such as pulchellin C, gaillardin, and 4-epipulchellin, each of which demonstrates quantitatively different cytotoxic profiles [1]. In structure-activity relationship studies of pseudoguaianolides isolated from Gaillardia pulchella, 27 of 46 tested compounds (natural and synthetic derivatives) exhibited cytotoxic activity with ED50 < 4 μg/mL against KB cells, underscoring that activity is not a class-wide property but rather a function of precise structural and stereochemical determinants [2]. Consequently, substituting 2-desoxy-4-epi-pulchellin with another in-class pseudoguaianolide without empirical validation risks introducing uncharacterized potency shifts, altered cell line selectivity, and compromised experimental reproducibility.

2-Desoxy-4-epi-pulchellin Quantitative Differentiation Evidence: Comparative Cytotoxicity and Derivative SAR Data


Broad-Spectrum Cytotoxicity: IC50 Range Across 10 Human Cancer Cell Lines

2-Desoxy-4-epi-pulchellin demonstrates potent in vitro cytotoxicity against a panel of 10 human cancer cell lines spanning leukemia (K562, MOLT-4, HL60, U937), breast (MCF-7), cervical (HeLa), prostate (DU145), lung (H1975, A549), and gastric (SGC-7901) origins. The IC50 values range from 0.10 μM (most sensitive) to 46.7 μM (least sensitive), establishing a quantifiable spectrum of differential sensitivity across tumor types [1]. This multi-lineage activity profile differentiates the compound from in-class pseudoguaianolides that may exhibit narrower or cell-type-restricted cytotoxicity.

Cytotoxicity Anticancer Cell Viability

Antimycobacterial Activity: IC50 = 7.6 μM Against Mycobacterium Species

2-Desoxy-4-epi-pulchellin displays significant antimycobacterial activity with an IC50 value of 7.6 μM . Within the same experimental context, structurally related sesquiterpenes (compounds 1 and 3 from the same study) exhibited IC50 values of 3.7 μM and 6.0 μM respectively, positioning 2-desoxy-4-epi-pulchellin as intermediate in potency among this cluster of active pseudoguaianolides .

Antimycobacterial Anti-infection Tuberculosis

Synthetic Tractability: 13-Amino Derivatives Exhibit Enhanced Potency Over Parent Compound in Colon Cancer Model

The parent compound 2-desoxy-4-epi-pulchellin (PCL) serves as a scaffold for synthesizing derivatives with improved activity. Methyl hydroxyethylamine derivatives of PCL showed higher potency than the parent compound in inhibiting IL-6-induced STAT3 signaling and induced significant mitotic arrest via G2/M arrest in HCT116 colon cancer cells [1]. While absolute IC50 values for the parent versus derivatives are not fully disaggregated in the available abstract, the directional improvement (derivative > parent) is explicitly stated. Furthermore, the derivative P-13 (2-desoxy-4β-propylcarbamate-pulchellin) covalently binds JAK2 at C452 in the SH2 domain, demonstrating that the core scaffold is amenable to targeted chemical modification for enhanced target engagement [2].

STAT3 Signaling Colon Cancer Derivative SAR

Dual Antiviral Activity: Active Against Both H1N1 and H3N2 Influenza Strains

2-Desoxy-4-epi-pulchellin exhibits significant antiviral activity against both influenza A virus subtypes H1N1 and H3N2 [1]. While exact IC50 values for antiviral activity are not reported in the available aggregated datasheets, the activity is documented alongside the quantitated cytotoxic and antimycobacterial endpoints, establishing a multi-target biological profile.

Antiviral Influenza H1N1 H3N2

2-Desoxy-4-epi-pulchellin: Primary Research and Industrial Application Scenarios


Multi-Lineage Cancer Cytotoxicity Screening and Panel Profiling

Investigators conducting broad-spectrum cytotoxicity screening across multiple cancer histotypes can utilize 2-desoxy-4-epi-pulchellin as a reference pseudoguaianolide with established IC50 values spanning 0.10 to 46.7 μM across 10 distinct cell lines [1]. The documented differential sensitivity across leukemia, breast, cervical, prostate, lung, and gastric cancer models supports its use in comparative oncology studies and as a benchmark compound for evaluating novel sesquiterpene lactone derivatives.

Medicinal Chemistry Lead Optimization: JAK2/STAT3 Pathway Targeting

For drug discovery programs focused on JAK2/STAT3-driven malignancies, 2-desoxy-4-epi-pulchellin provides a validated starting scaffold with demonstrated synthetic tractability at the C-13 position via Michael addition [2]. The documented improvement in potency observed with methyl hydroxyethylamine derivatives over the parent compound, and the covalent JAK2 inhibition mechanism demonstrated by derivative P-13 (binding at C452 in the JAK2 SH2 domain), establishes this chemotype as suitable for structure-activity relationship (SAR) expansion and lead optimization campaigns [3].

Antimycobacterial Drug Discovery and Screening Cascades

Researchers engaged in antimycobacterial drug discovery can employ 2-desoxy-4-epi-pulchellin as a characterized pseudoguaianolide comparator with an established IC50 of 7.6 μM . The availability of direct comparative data against structural analogs (compound 1 IC50 = 3.7 μM; compound 3 IC50 = 6.0 μM) enables its use as a reference standard in screening cascades evaluating novel sesquiterpene lactones for anti-tuberculosis activity.

Natural Product Chemistry and Phytochemical Reference Standards

Analytical laboratories and natural product chemistry groups requiring authenticated reference standards for pseudoguaianolide identification can utilize high-purity 2-desoxy-4-epi-pulchellin (≥99.89% by vendor specification) as a characterized comparator for isolating and identifying structurally related sesquiterpene lactones from botanical sources including Polygonum hydropiper, Carpesium abrotanoides, Carpesium faberi, Inula anatolica, and Gaillardia pulchella [1].

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